

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methylpyrrolidin-3-yl)methanol

Cat. No.: B1426692

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(3-Methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative that holds significant interest for researchers and scientists in drug development. The pyrrolidine ring is a privileged scaffold—a molecular framework that frequently appears in bioactive compounds, including numerous natural products and synthetic drugs.^{[1][2]} Its rigid, non-planar structure allows for the precise spatial arrangement of substituents, which is often critical for selective interactions with biological targets like enzymes and receptors.^[1]

The introduction of a methyl group and a hydroxymethyl group at the C3 position creates a chiral center and provides two distinct points for further functionalization. This unique combination of features makes **(3-Methylpyrrolidin-3-yl)methanol** a valuable building block for creating complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of its core physical and chemical properties, synthetic considerations, and potential applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in leveraging **(3-Methylpyrrolidin-3-yl)methanol** for drug discovery applications.

Chemical Structure and Identifiers

The structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a methyl group and a hydroxymethyl group.

Caption: Chemical Structure of **(3-Methylpyrrolidin-3-yl)methanol**

Data Summary

The following table summarizes the key physical and computed properties of **(3-Methylpyrrolidin-3-yl)methanol** and its N-methylated analogue for comparison. Data for the target compound is limited, so properties of related structures are included to provide context.

Property	(3-Methylpyrrolidin-3-yl)methanol	(1-Methylpyrrolidin-3-yl)methanol[3]	3-Methylpyrrolidin-3-ol[4][5]
CAS Number	189941-47-3 (HCl salt)	5021-33-0	125032-87-3
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO	C ₅ H ₁₁ NO
Molecular Weight	115.17 g/mol	115.17 g/mol	101.15 g/mol
Appearance	Data not available	Data not available	Orange to Very Dark Brown Solid
Boiling Point	Data not available	Data not available	60-64 °C @ 0.08 Torr[4]
Melting Point	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	DMSO (Slightly), Methanol (Slightly)[4][5]
pKa (Predicted)	Data not available	Data not available	14.97 ± 0.20[4]
XLogP3 (Computed)	Data not available	-0.1[3]	Data not available

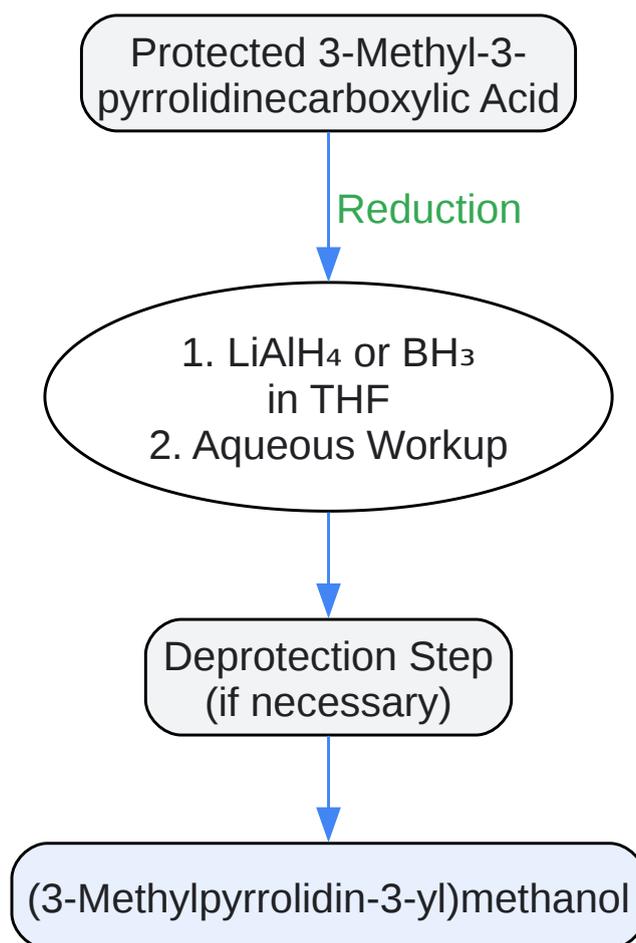
Synthesis and Reactivity

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals.[2][6]

Representative Synthetic Approach

While specific, peer-reviewed syntheses for **(3-Methylpyrrolidin-3-yl)methanol** are not readily available in the provided search results, a logical approach can be extrapolated from methods used for similar structures, such as the synthesis of other pyrrolidinyl methanols.[7] A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative.

A plausible synthetic pathway could start from a protected 3-methyl-3-pyrrolidinecarboxylic acid. The carboxylic acid can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) or borane (BH_3).



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- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426692#physical-and-chemical-properties-of-3-methylpyrrolidin-3-yl-methanol]

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